Betamethasone 21-valerate-d9
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Overview
Description
Betamethasone 21-valerate-d9 is a deuterated form of betamethasone valerate, a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory skin conditions such as eczema and psoriasis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of betamethasone valerate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-valerate-d9 involves the incorporation of deuterium atoms into the betamethasone valerate molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The reaction typically involves the esterification of betamethasone with deuterated valeric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and concentration of the compound .
Chemical Reactions Analysis
Types of Reactions
Betamethasone 21-valerate-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form betamethasone alcohol and other minor products.
Hydrolysis: The ester bond in this compound can be hydrolyzed to produce betamethasone and valeric acid.
Reduction: Reduction reactions can convert the ketone group in betamethasone to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Oxidation: Betamethasone alcohol and minor degradation products.
Hydrolysis: Betamethasone and valeric acid.
Reduction: Betamethasone with a hydroxyl group replacing the ketone group.
Scientific Research Applications
Betamethasone 21-valerate-d9 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Mechanism of Action
Betamethasone 21-valerate-d9 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in reduced production of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines . The compound also inhibits the recruitment of monocytes and other immune cells to the site of inflammation .
Comparison with Similar Compounds
Betamethasone 21-valerate-d9 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Betamethasone valerate: The non-deuterated form used in topical treatments for inflammatory skin conditions.
Betamethasone dipropionate: Another ester of betamethasone with similar anti-inflammatory properties.
Betamethasone benzoate: Used in combination with mineralocorticoids for the treatment of adrenal insufficiency.
This compound stands out due to its application in research and its ability to provide insights into the metabolic pathways of betamethasone valerate.
Properties
Molecular Formula |
C27H37FO6 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3,5D2,6D2,7D2 |
InChI Key |
FEROCCAEIIKMJT-KCPYVWLLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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